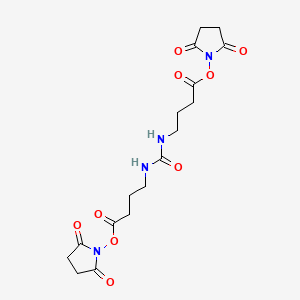

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate is a chemical compound known for its applications in various scientific fields. It is often used as a crosslinking agent due to its ability to form stable bonds between molecules. This compound is particularly valuable in bioconjugation and protein crosslinking studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate typically involves the reaction of 4,4’-(carbonylbis(azanediyl))dibutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

化学反応の分析

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate primarily undergoes substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, such as amines, which makes it an effective crosslinking agent. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines

Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major products formed from reactions involving this compound are typically amide bonds between the NHS ester and the nucleophilic amine groups of the target molecules .

科学的研究の応用

Applications in Medicinal Chemistry

- Drug Development : The compound has been utilized in the development of prodrugs, which are inactive compounds that convert into active drugs within the body. Its ability to form stable linkages with various biologically active molecules enhances the bioavailability of these drugs.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. The incorporation of the 2,5-dioxopyrrolidine moiety is believed to enhance the interaction with cellular targets, potentially leading to improved therapeutic efficacy.

- Peptide Synthesis : The compound serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. Its use can lead to higher yields and purities in peptide production compared to traditional methods.

Applications in Polymer Science

- Crosslinking Agent : Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate is employed as a crosslinker in polymer formulations. It enhances mechanical properties and thermal stability by forming covalent bonds between polymer chains.

- Biodegradable Polymers : The compound contributes to the development of biodegradable polymers, which are increasingly important in reducing plastic waste. Its incorporation into polymer matrices allows for controlled degradation rates suitable for various applications.

Applications in Organic Synthesis

- Reagent for Carbonylation Reactions : This compound acts as a reagent in carbonylation reactions, enabling the introduction of carbonyl groups into organic molecules. This property is particularly useful in synthesizing fine chemicals and pharmaceuticals.

- Synthesis of Succinimides : It has been effectively used to synthesize succinimide derivatives, which are important intermediates in organic synthesis and pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of bis(2,5-dioxopyrrolidin-1-yl) derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Polymer Crosslinking

In another study, this compound was used as a crosslinking agent in poly(lactic acid) (PLA) composites. The resulting materials exhibited enhanced mechanical strength and thermal resistance compared to unmodified PLA, demonstrating its effectiveness as a crosslinker.

作用機序

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate involves the formation of stable amide bonds. The NHS ester groups react with amine groups on target molecules, resulting in the formation of a covalent bond. This crosslinking mechanism is crucial in bioconjugation and protein studies, where it helps to stabilize interactions and structures .

類似化合物との比較

Similar Compounds

- Bis(2,5-dioxopyrrolidin-1-yl) carbonate

- Disuccinimidyl suberate

- Ureido-4,4´-dibutyric acid bis(hydroxysuccinimide) ester

Uniqueness

Compared to similar compounds, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate offers a unique combination of stability and reactivity. Its longer spacer arm allows for greater flexibility in crosslinking applications, making it particularly useful in studies requiring precise spatial arrangements .

生物活性

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate, also known as N,N'-disuccinimidyl carbonate (DSC), is a compound with significant potential in medicinal chemistry due to its ability to form stable linkages with various biomolecules. This article explores its biological activities, synthesis methods, and potential applications in drug development.

- Molecular Formula : C₉H₈N₂O₇

- Molecular Weight : 256.17 g/mol

- CAS Number : 74124-79-1

Synthesis

The synthesis of DSC typically involves the reaction of succinimidyl carbonate with various amines or alcohols under controlled conditions. For instance, the method described in the literature includes using N,N'-disuccinimidyl carbonate in the presence of coupling reagents like N,N-carbonyldiimidazole (CDI) to facilitate the formation of hybrid compounds with desired biological activities .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of DSC. A library of new hybrid molecules was synthesized, incorporating fragments from established antiepileptic drugs (AEDs). The evaluation of these compounds demonstrated that several exhibited significant protection in seizure models:

- ED50 Values :

- Compound 4: 67.65mg kg (MES), 42.83mg kg (scPTZ)

- Compound 8: 54.90mg kg (MES), 50.29mg kg (scPTZ)

- Compound 20: 47.39mg kg (scPTZ)

These compounds showed better safety profiles compared to traditional AEDs like valproic acid and ethosuximide, indicating their potential for further development as anticonvulsants .

Cytotoxicity and Safety Profile

The safety profile of DSC and its derivatives has been assessed through various toxicity tests. Notably, the acute neurological toxicity was evaluated using the rotarod test, which revealed that certain derivatives exhibited minimal toxicity while providing effective seizure protection .

Case Studies

-

Hybrid Molecule Development :

A study focused on synthesizing N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential anticonvulsants showed promising results in preclinical trials. Compounds derived from DSC demonstrated a broad spectrum of activity across different seizure models . -

Metabolic Stability :

Compound 8 underwent minimal metabolic changes when tested with human liver microsomes (HLMs), indicating a favorable metabolic profile that could enhance its viability as a therapeutic agent .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]carbamoylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSQCCZQFXUQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。